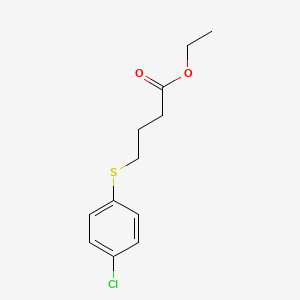

Ethyl 4-((4-chlorophenyl)thio)butanoate

Descripción general

Descripción

Ethyl 4-((4-chlorophenyl)thio)butanoate is an organic compound with the molecular formula C12H15ClO2S It is a member of the ester family, characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a 4-chlorophenylthio group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 4-((4-chlorophenyl)thio)butanoate can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorothiophenol with ethyl 4-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity. Industrial methods also focus on minimizing waste and improving the overall sustainability of the process.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-((4-chlorophenyl)thio)butanoate undergoes various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Amines, thiols, potassium carbonate

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted phenylthio derivatives

Aplicaciones Científicas De Investigación

Ethyl 4-((4-chlorophenyl)thio)butanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of ethyl 4-((4-chlorophenyl)thio)butanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the 4-chlorophenylthio group can enhance its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery and development.

Comparación Con Compuestos Similares

Ethyl 4-((4-chlorophenyl)thio)butanoate can be compared with other similar compounds, such as:

Ethyl 4-((4-bromophenyl)thio)butanoate: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

Ethyl 4-((4-methylphenyl)thio)butanoate: Contains a methyl group instead of chlorine, leading to different chemical and physical properties.

Ethyl 4-((4-nitrophenyl)thio)butanoate: The nitro group introduces additional reactivity and potential biological effects.

This compound is unique due to the presence of the 4-chlorophenylthio group, which imparts specific chemical and biological properties that can be exploited in various applications.

Actividad Biológica

Ethyl 4-((4-chlorophenyl)thio)butanoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorophenyl thiol with an appropriate butanoic acid derivative. The process can be outlined as follows:

- Reactants : 4-Chlorophenyl thiol and butanoic acid derivative.

- Catalysts : Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.

- Conditions : The reaction is generally carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Anticancer Activity

This compound has shown significant anticancer activity in various studies. For instance, it was evaluated against A549 lung cancer cells using the MTT assay, revealing promising cytotoxic effects.

In this study, the compound exhibited an IC50 value of 10.5 µM, indicating its potential as a lead compound for further development in cancer therapeutics.

The proposed mechanism of action involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. This compound appears to induce apoptosis and disrupt cell cycle progression, particularly at the G2/M phase.

Study on SOD1-G93A Aggregation

A notable study investigated the effects of this compound on the aggregation of mutant superoxide dismutase (SOD1-G93A), which is implicated in amyotrophic lateral sclerosis (ALS). The compound demonstrated protective effects against cytotoxicity associated with SOD1 aggregation.

- Findings : The compound showed EC50 values indicating significant protection against cell death caused by SOD1 aggregation.

- Mechanism : It was suggested that the compound inhibits misfolding and aggregation of SOD1, thus providing cytoprotection.

Pharmacological Profile

The pharmacological profile indicates that this compound has favorable characteristics for drug development:

- Solubility : Moderate solubility in organic solvents.

- Stability : Exhibits reasonable metabolic stability in liver microsomes.

- Toxicity : Preliminary studies suggest low toxicity towards normal cells compared to cancer cells.

Propiedades

IUPAC Name |

ethyl 4-(4-chlorophenyl)sulfanylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2S/c1-2-15-12(14)4-3-9-16-11-7-5-10(13)6-8-11/h5-8H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HODNBGXAXJIWTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCSC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.